3,5-Bis(trifluoromethyl)phenylglyoxylamide
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Overview
Description
3,5-Bis(trifluoromethyl)phenylglyoxylamide is a chemical compound with the molecular formula C10H5F6NO It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a glyoxylamide moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown potent growth inhibitory effects on drug-resistant bacteria .
Mode of Action
Related compounds have been found to inhibit the growth of planktonic gram-positive bacteria . This suggests that 3,5-Bis(trifluoromethyl)phenylglyoxylamide may interact with its targets in a way that inhibits bacterial growth.
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit the growth of drug-resistant bacteria , suggesting that it may interfere with essential biochemical pathways in these organisms.
Result of Action
Related compounds have been found to inhibit the growth of drug-resistant bacteria , suggesting that it may have a similar bactericidal effect.
Action Environment
It’s worth noting that similar compounds have shown potent growth inhibitory effects on drug-resistant bacteria , suggesting that it may retain its efficacy in a variety of environments.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a melting point of 121.0-131.0°C .
Cellular Effects
Future studies should focus on how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is crucial to investigate how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 3,5-Bis(trifluoromethyl)phenylglyoxylamide in animal models. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenylglyoxylamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenylglyoxylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxylamide moiety to amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-Bis(trifluoromethyl)phenylglyoxylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar in structure but with an amine group instead of a glyoxylamide moiety.
3,5-Bis(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a glyoxylamide moiety.
3,5-Bis(trifluoromethyl)phenylhydrazine: Features a hydrazine group instead of a glyoxylamide moiety.
Uniqueness
3,5-Bis(trifluoromethyl)phenylglyoxylamide is unique due to the presence of both trifluoromethyl groups and a glyoxylamide moiety. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYQKKSXPJEHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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